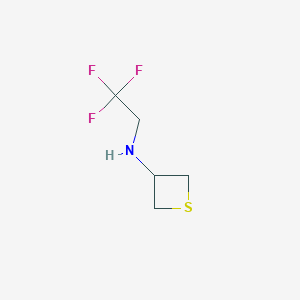
N-(2,2,2-Trifluoroethyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Trifluoroethyl)thietan-3-amine: is a fluorinated organic compound with the molecular formula C₅H₈F₃NS. This compound is notable for its trifluoroethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2,2,2-Trifluoroethyl)thietan-3-amine typically begins with commercially available starting materials such as 2,2,2-trifluoroethylamine and thietan-3-one.
Reaction Conditions: The reaction involves the nucleophilic substitution of the trifluoroethylamine on the thietan-3-one under controlled conditions. This process often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain high purity this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2,2,2-Trifluoroethyl)thietan-3-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thietan-3-amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(2,2,2-Trifluoroethyl)thietan-3-amine is used as a building block in organic synthesis, particularly in the development of fluorinated compounds. Its unique properties make it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability, making it useful in various industrial applications.
Mecanismo De Acción
The mechanism of action of N-(2,2,2-Trifluoroethyl)thietan-3-amine involves its interaction with specific molecular targets. The trifluoroethyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-(2,2,2-Trifluoroethyl)acetamide: Similar in structure but with an acetamide group instead of a thietan-3-amine.
2,2,2-Trifluoroethylamine: A simpler compound with only the trifluoroethyl group attached to an amine.
Trifluoromethylthioanisole: Contains a trifluoromethyl group attached to a thioanisole moiety.
Uniqueness: N-(2,2,2-Trifluoroethyl)thietan-3-amine is unique due to the presence of both the trifluoroethyl group and the thietan-3-amine structure. This combination imparts distinct chemical properties, making it valuable for specific applications where both fluorination and the thietan ring are advantageous.
Propiedades
IUPAC Name |
N-(2,2,2-trifluoroethyl)thietan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NS/c6-5(7,8)3-9-4-1-10-2-4/h4,9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPMOPJBRPCYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
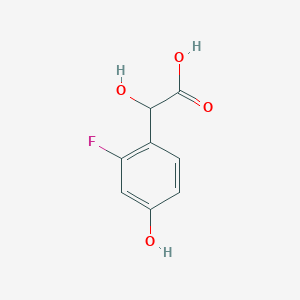
![6-Aza-spiro[4.5]decan-9-one hydrochloride](/img/structure/B7900271.png)
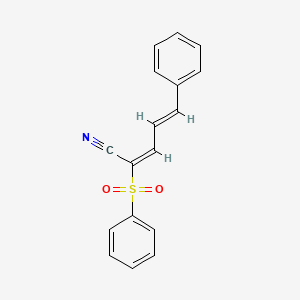
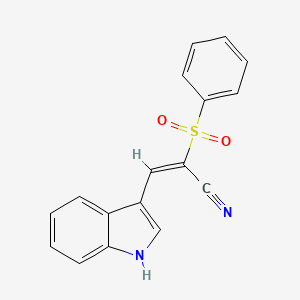
![[(2,5-Dichloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B7900288.png)
![2-[2-(benzylamino)-2-oxoethyl]sulfanyl-3H-benzimidazole-5-carboxylic acid](/img/structure/B7900291.png)
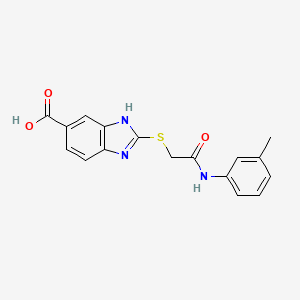
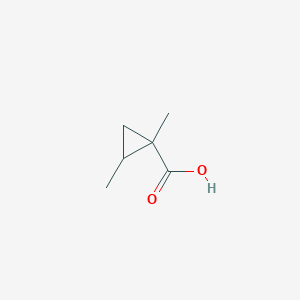
![Bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B7900322.png)
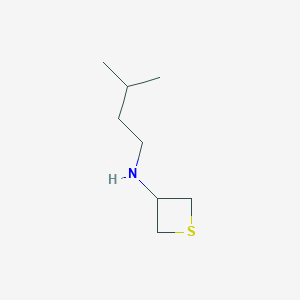
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B7900337.png)
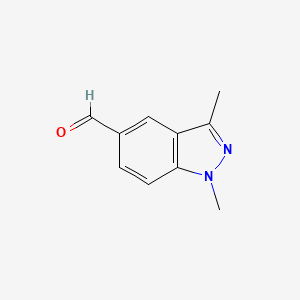
![[3-(2-Methylphenyl)oxetan-3-YL]methanamine](/img/structure/B7900361.png)
amine](/img/structure/B7900369.png)
